
Cyclohexane-1,3,5-trione
Overview
Description
Cyclohexane-1,3,5-trione, also known as 1,3,5-cyclohexanetrione, is an organic compound with the molecular formula C₆H₆O₃. It is a cyclic ketone with three carbonyl groups positioned at the 1, 3, and 5 positions of the cyclohexane ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3,5-trione can be synthesized through the oximation of phloroglucinol with hydroxylamine . This reaction can be accelerated using confined volume techniques such as microdroplets, Leidenfrost droplets, or thin films, which drastically reduce the reaction time compared to traditional bulk reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of rotary evaporators and electrospinners to scale up the reaction. These methods have been shown to produce the compound much faster than traditional methods, with the rotary evaporator method being particularly efficient .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and trichloroisocyanuric acid (TCCA).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TCCA can yield chlorinated derivatives .
Scientific Research Applications
Medicinal Chemistry
Cyclohexane-1,3,5-trione derivatives have been extensively studied for their potential as therapeutic agents. Research indicates that these compounds exhibit inhibitory activity against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC).
- Case Study : A study utilized quantitative structure–activity relationship (QSAR) modeling to evaluate 40 cyclohexane-1,3-dione derivatives against NSCLC cells. The results showed that several derivatives demonstrated significant cytotoxicity and potential as anticancer agents .
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 0.5 | c-Met |
Compound B | 0.8 | VEGFR-2 |
Compound C | 1.2 | EGFR |
Agricultural Science
This compound has been investigated for its herbicidal properties. It acts as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids and tocopherols in plants.
- Case Study : A series of cyclohexane-1,3-dione congeners were tested for their inhibitory effects on HPPD. The results indicated that certain derivatives exhibited potent herbicidal activity comparable to commercially available herbicides .
Derivative | Inhibition (%) | Concentration (μM) |
---|---|---|
Derivative X | 85 | 3.75 |
Derivative Y | 90 | 5 |
Industrial Applications
In industrial chemistry, this compound serves as a building block for synthesizing various chemicals and materials. Its ability to form stable orthoesters makes it valuable in protecting carboxylic acids during chemical reactions.
- Case Study : Research highlighted the use of this compound in the production of fine chemicals through stereoselective syntheses .
Biological Activities
This compound exhibits notable biological activities beyond its medicinal applications. Studies have shown its antioxidant properties, which can protect cells from oxidative stress.
- Research Findings : Investigations into the biological activities of this compound derivatives revealed potential interactions with biomolecules that could lead to therapeutic applications .
Mechanism of Action
The mechanism by which cyclohexane-1,3,5-trione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes, similar to the action of hexachlorophene . The compound’s unique structure allows it to interact with various enzymes and proteins, leading to its diverse range of biological activities.
Comparison with Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a single ketone functional group.
1,3,5-Trinitrobenzene (TNB): A compound synthesized from cyclohexane-1,3,5-trione, used in explosives.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Uniqueness: this compound is unique due to its three carbonyl groups, which confer distinct reactivity and chemical properties compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Biological Activity
Cyclohexane-1,3,5-trione, a compound with the molecular formula C6H6O3, has garnered attention in various fields of research due to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent studies.
Chemical Structure and Properties
This compound is a triketone compound characterized by three carbonyl groups located at positions 1, 3, and 5 of the cyclohexane ring. The presence of these carbonyl groups contributes to its reactivity and biological activity. The compound can exist in both keto and enol forms, with studies indicating that the enol form is more stable due to intramolecular hydrogen bonding .
Inhibition of HPPD
One of the most significant biological activities of this compound is its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of tyrosine in plants. Inhibitors of HPPD are valuable in agricultural applications as herbicides. Research shows that derivatives of this compound exhibit varying degrees of inhibitory activity against HPPD:
Compound | I50app (μM) | Remarks |
---|---|---|
This compound | 3.75 | Effective inhibitor |
Sulcotrione | 2.0 | Commercially used herbicide |
Grandiflorone | 2.5 | Natural product with high activity |
The results indicate that this compound and its derivatives can inhibit HPPD effectively, making them candidates for herbicide development .
Microbial Toxicity
This compound has also been evaluated for its toxicity to soil microorganisms. Studies have shown that while it can inhibit certain microbial activities at higher concentrations, lower doses may stimulate microbial growth—a phenomenon known as hormesis. This dual effect complicates its use in agricultural settings where microbial health is crucial for soil fertility .
Study on Soil Microbial Toxicity
A comprehensive study assessed the impact of this compound on soil microbial communities. The study found that at concentrations relevant to agricultural applications (below 10 μM), the compound did not significantly affect microbial diversity but did inhibit specific functional groups such as ammonia-oxidizing bacteria (AOB). This suggests that while this compound could be used as a herbicide without severely impacting overall microbial diversity, it may still disrupt critical soil functions .
Enzyme Inhibition Mechanism
Research utilizing molecular modeling techniques has elucidated the binding interactions between this compound and HPPD. The compound's carbonyl groups interact with key amino acid residues in the active site of the enzyme through hydrogen bonding and hydrophobic interactions. This insight into the mechanism allows for the rational design of more potent inhibitors based on the cyclohexane backbone .
Properties
IUPAC Name |
cyclohexane-1,3,5-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSCYYCYSPXQFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595245 | |
Record name | Cyclohexane-1,3,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30770-49-1 | |
Record name | Cyclohexane-1,3,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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